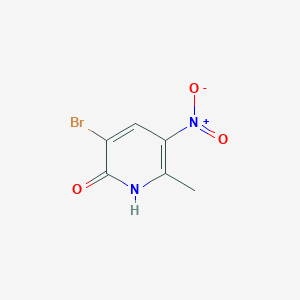
5-Chlor-2-(Pyrrolidin-3-yloxy)pyridin
Übersicht
Beschreibung
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 462114-38-1 . It has a molecular weight of 198.65 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-(3-pyrrolidinyloxy)pyridine .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is 1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a solid compound . It has a molecular weight of 198.65 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Die Verbindung “5-Chlor-2-(Pyrrolidin-3-yloxy)pyridin” gehört zur Klasse der Pyrrolidin-Verbindungen, die von Medizinalchemikern häufig eingesetzt werden, um Verbindungen für die Behandlung menschlicher Krankheiten zu erhalten . Der Pyrrolidinring ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit erhöht, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Antiproliferative Aktivität
Eine Reihe von 5-Chlor-Indol-2-Carboxylat- und Pyrrolo[3,4-b]indol-3-on-Derivaten, darunter “this compound”, wurden als potente Inhibitoren von mutierten EGFR/BRAF-Signalwegen mit antiproliferativer Aktivität entwickelt . Diese Verbindungen haben eine signifikante antiproliferative Aktivität mit GI50-Werten im Bereich von 29 nM bis 78 nM gezeigt .
EGFR-Hemmung
Verbindungen einschließlich “this compound” wurden auf EGFR-Hemmung getestet, wobei IC50-Werte im Bereich von 68 nM bis 89 nM ermittelt wurden . Das potenteste Derivat erwies sich als das m-Piperidinyl-Derivat mit einem IC50-Wert von 68 nM, das 1,2-mal potenter war als Erlotinib (IC50 = 80 nM) .
Anti-BRAF V600E-Aktivität
Alle getesteten Verbindungen einschließlich “this compound” hatten eine höhere Anti-BRAF V600E-Aktivität als das Referenzmittel Erlotinib, waren aber weniger potent als Vemurafenib . Verbindung 3e hatte die potenteste Aktivität .
Stereogenität der Kohlenstoffe
Eines der wichtigsten Merkmale des Pyrrolidinrings, zu dem auch “this compound” gehört, ist die Stereogenität der Kohlenstoffe . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil der Arzneimittelkandidaten führen .
Struktur-Wirkungs-Beziehung (SAR)
Die Struktur-Wirkungs-Beziehung (SAR) der untersuchten Verbindungen, einschließlich “this compound”, wurde untersucht . Der Einfluss sterischer Faktoren auf die biologische Aktivität wurde beschrieben .
Eigenschaften
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKIURVSAVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)








